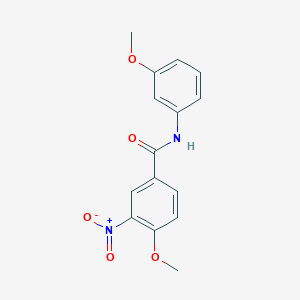
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and neurodegeneration. 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide also acts as an antioxidant and anti-inflammatory agent, which helps to reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer growth, such as matrix metalloproteinases (MMPs) and topoisomerases. 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has also been shown to reduce oxidative stress and inflammation in the brain, which may help to prevent or slow the progression of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent therapeutic effects in vitro and in vivo. However, there are also some limitations to using 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide may not be effective in all types of cancer or neurodegenerative disorders, and further research is needed to determine its efficacy in these areas.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide. One area of interest is the development of 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide-based therapies for cancer and neurodegenerative disorders. Researchers are also exploring the potential of 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide as a tool for imaging and diagnosing these diseases. Additionally, there is interest in studying the safety and toxicity of 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide in humans, as well as its potential interactions with other drugs. Overall, 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its potential.
Synthesemethoden
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzoic acid with 3-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Studies have shown that 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-5-3-4-11(9-12)16-15(18)10-6-7-14(22-2)13(8-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTUFROILSLZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-methoxyphenyl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)

![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)


![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)